molecular formula C16H17NO2 B15066436 Methyl 2-cyclopentylquinoline-4-carboxylate CAS No. 753487-83-1

Methyl 2-cyclopentylquinoline-4-carboxylate

Cat. No.: B15066436
CAS No.: 753487-83-1
M. Wt: 255.31 g/mol
InChI Key: MZYCUPDLFLDJCN-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentylquinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclopentylquinoline-4-carboxylate typically involves the condensation of 2-cyclopentylquinoline-4-carboxylic acid with methanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclopentylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-cyclopentylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyclopentylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-cyclopentylquinoline-4-carboxylate stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

CAS No.

753487-83-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 2-cyclopentylquinoline-4-carboxylate

InChI

InChI=1S/C16H17NO2/c1-19-16(18)13-10-15(11-6-2-3-7-11)17-14-9-5-4-8-12(13)14/h4-5,8-11H,2-3,6-7H2,1H3

InChI Key

MZYCUPDLFLDJCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3CCCC3

Origin of Product

United States

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